Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyrazolo[1,5-a][1,4]diazepine framework, which is known for its diverse pharmacological properties. It is classified under the category of diazepine derivatives and is notable for its hydroxy and carboxylate functional groups.
The compound's molecular formula is with a molecular weight of approximately 253.3 g/mol. It is cataloged under CAS number 1823389-42-9, indicating its unique identification in chemical databases. The IUPAC name reflects its detailed structure, emphasizing the tert-butyl group and the specific positioning of the hydroxy group within the diazepine ring system .
The synthesis of tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
The compound's structure can be represented by its canonical SMILES notation: O=C(N1CC2=CC=NN2CC(O)C1)OC(C)(C)C
. This notation highlights the arrangement of atoms within the molecule, including functional groups such as hydroxyl (-OH) and carboxylate (-COO-) groups.
Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate can undergo various chemical transformations:
The mechanism by which tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate exerts its effects is not fully elucidated but may involve interactions with specific biological targets:
Data from related compounds suggest that modifications at key positions (e.g., hydroxy or carboxylic acid groups) significantly influence biological activity .
Analytical data such as melting point and boiling point are crucial for characterizing this compound but were not explicitly detailed in available sources.
Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate holds potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: